molecular formula C19H22N2O2S B2800184 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide CAS No. 1796947-33-5

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

Cat. No. B2800184
M. Wt: 342.46
InChI Key: LWIUCDWLUAILCO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including an acetyl group, a benzyl group, a piperidine ring, and a thiophene ring. These components are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the benzyl group could be added through a nucleophilic substitution reaction . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring would add a degree of three-dimensionality to the molecule, while the thiophene and benzyl groups could participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic thiophene and benzyl groups could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

HIV-1 Inhibition

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, as part of the piperidine-4-carboxamide CCR5 antagonist family, has demonstrated significant anti-HIV-1 activity. This compound, specifically TAK-220, shows high CCR5 binding affinity and potent inhibition of membrane fusion, indicating strong inhibition of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. Its effectiveness in inhibiting HIV-1 replication suggests potential applications in HIV/AIDS treatment research (Imamura et al., 2006).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include structures similar to 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results in inhibiting acetylcholinesterase, which is a potential therapeutic approach for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Enzyme Inhibitory Activity

Thiophene-based heterocyclic compounds, closely related to 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, have been designed and evaluated for their in vitro enzyme inhibitory activities. These activities include inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential in the development of enzyme inhibitors (Cetin et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activity. It could also be interesting to study the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIUCDWLUAILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

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